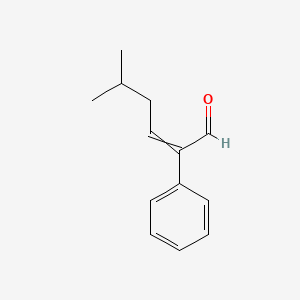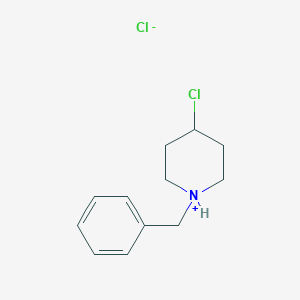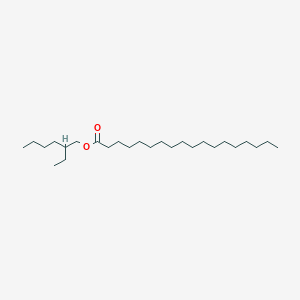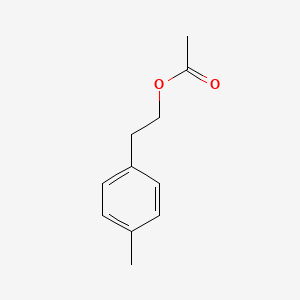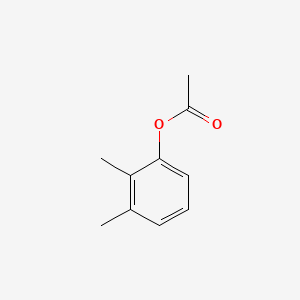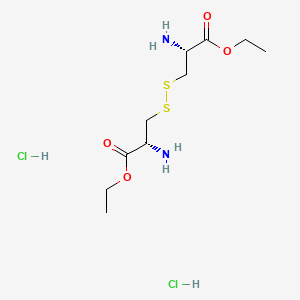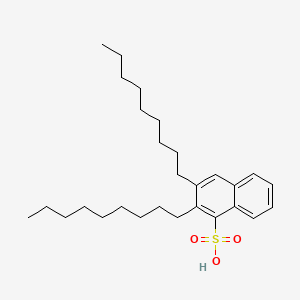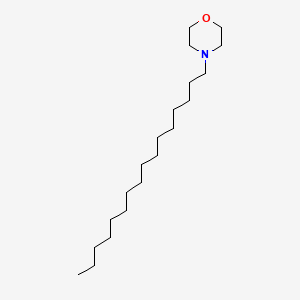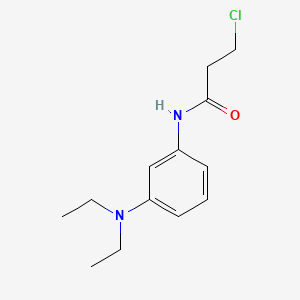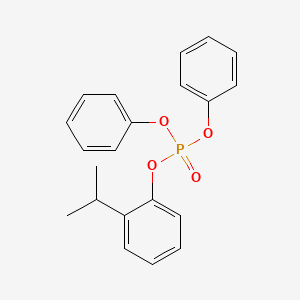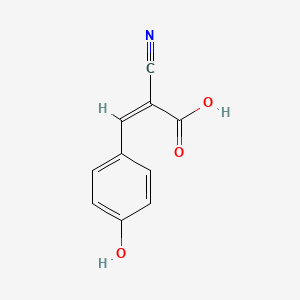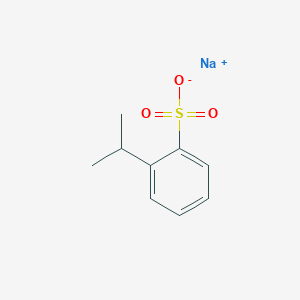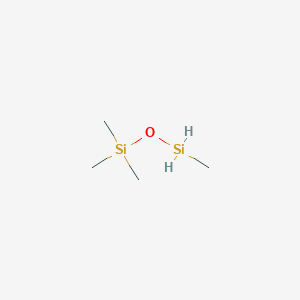
Tetramethyl disiloxane
Vue d'ensemble
Description
. It is a colorless, transparent liquid with a mild odor and is widely used in various chemical processes due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetramethyl disiloxane is typically synthesized through the careful hydrolysis of chlorodimethylsilane. The reaction involves the addition of chlorodimethylsilane to water, which results in the formation of this compound and hydrochloric acid as a byproduct . The reaction must be carefully controlled to prevent the excessive generation of hydrochloric acid, which can be hazardous.
Industrial Production Methods: In industrial settings, this compound is produced using a similar hydrolysis process but on a larger scale. The reaction is carried out in a four-neck flask equipped with a stirring device, thermometer, rectifying tower, and condensing device. The reaction temperature is maintained between 10-20°C, and the reaction mixture is balanced for 30 minutes before heating for rapid rectification and extraction .
Analyse Des Réactions Chimiques
Types of Reactions: Tetramethyl disiloxane primarily undergoes reduction reactions due to its hydride functionality. It is an effective reducing agent for various functional groups, including amides, nitro groups, nitriles, and aryl-chlorine bonds .
Common Reagents and Conditions:
Reduction of Amides to Amines: This reaction is typically catalyzed by platinum or other transition metals.
Reduction of Nitro Groups: this compound can reduce nitro groups to amines in the presence of appropriate catalysts.
Hydrosilylation Reactions: this compound is used in hydrosilylation reactions to introduce silyl groups into organic molecules.
Major Products: The major products formed from these reactions include amines, silyl ethers, and other organosilicon compounds .
Applications De Recherche Scientifique
Tetramethyl disiloxane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tetramethyl disiloxane involves the transfer of hydride ions to the target molecule. This hydride transfer is facilitated by the presence of reactive Si-H groups in the molecular structure. The hydride ions reduce the target functional groups, resulting in the formation of the desired products . The reaction is often catalyzed by transition metals, which enhance the efficiency and selectivity of the hydride transfer .
Comparaison Avec Des Composés Similaires
Tetramethyl disiloxane is unique among organosilanes due to its bifunctional nature and high reactivity. Similar compounds include:
Hexamethyl disiloxane: This compound has similar reducing properties but is less reactive due to the absence of hydride functionality.
Octamethylcyclotetrasiloxane: This compound is used in similar applications but has a different molecular structure and reactivity profile.
Trimethylsilane: This compound is another reducing agent but is less effective in certain reactions compared to this compound.
This compound stands out due to its high reactivity, versatility, and ability to undergo a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications.
Propriétés
IUPAC Name |
trimethyl(methylsilyloxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H14OSi2/c1-6-5-7(2,3)4/h6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUUYVZLXJHWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH2]O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14OSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


